2-Chloro-1-(furan-2-yl)butan-1-one
Description
2-Chloro-1-(furan-2-yl)butan-1-one is a chloro-substituted ketone featuring a furan heterocycle. Chloro ketones are versatile intermediates in organic synthesis, often employed in pharmaceuticals, agrochemicals, and materials science due to their reactivity at the carbonyl and halogenated positions .
Properties
CAS No. |
106430-53-9 |
|---|---|
Molecular Formula |
C8H9ClO2 |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-chloro-1-(furan-2-yl)butan-1-one |
InChI |
InChI=1S/C8H9ClO2/c1-2-6(9)8(10)7-4-3-5-11-7/h3-6H,2H2,1H3 |
InChI Key |
TXTBPGPFVXBPOR-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC=CO1)Cl |
Canonical SMILES |
CCC(C(=O)C1=CC=CO1)Cl |
Synonyms |
1-Butanone, 2-chloro-1-(2-furanyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethylthio in 4p) enhance electrophilicity at the carbonyl, facilitating nucleophilic attacks, whereas electron-donating groups (e.g., methoxy in 5a) may stabilize intermediates .
- Bromo analogs (e.g., 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one) exhibit distinct reactivity in halogen-exchange reactions compared to chloro derivatives .
Heterocyclic Influence :
Synthetic Efficiency :
Physicochemical and Application-Based Comparisons
Thermal Stability :
- Applications: Pharmaceutical Intermediates: Pyrazole derivatives (e.g., 5a) are prevalent in drug discovery due to their bioactive cores . Photoinitiators: Structurally distinct butanones like Irgacure 379 (2-(4-Methylbenzyl)-2-(dimethylamino)-1-(4-morpholinophenyl)butan-1-one) are used in UV-curing applications, highlighting the role of amine and morpholine groups in photochemistry . Research Reagents: Bromo-chloro derivatives (e.g., ) serve as alkylating agents or cross-coupling precursors.
Spectral and Electronic Properties
- IR Spectroscopy :
- NMR Trends :
- Protons near electronegative groups (e.g., trifluoromethylthio in 4p) experience deshielding, as seen in δ 7.75 (s, 1H) .
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